2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology . This compound features an indole ring substituted with methoxy groups at positions 5 and 6, and an ethyl methacrylate group at position 1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Ethyl Methacrylate Group: The final step involves the reaction of the indole derivative with ethyl methacrylate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated or aminated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, leading to a range of biological effects . The methoxy groups and the ethyl methacrylate moiety may also contribute to its overall activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-(1H-indol-1-yl)ethyl methacrylate: Similar structure but with only one methoxy group.
6-Methoxy-2-(1H-indol-1-yl)ethyl methacrylate: Similar structure but with the methoxy group at position 6.
2-(1H-indol-1-yl)ethyl methacrylate: Lacks the methoxy groups.
Uniqueness
2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate is unique due to the presence of two methoxy groups at positions 5 and 6, which may enhance its biological activity and specificity compared to similar compounds .
Eigenschaften
Molekularformel |
C16H19NO4 |
---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
2-(5,6-dimethoxyindol-1-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H19NO4/c1-11(2)16(18)21-8-7-17-6-5-12-9-14(19-3)15(20-4)10-13(12)17/h5-6,9-10H,1,7-8H2,2-4H3 |
InChI-Schlüssel |
PADOIURIHJAIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCN1C=CC2=CC(=C(C=C21)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.